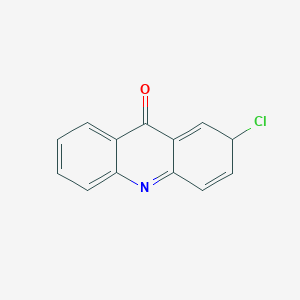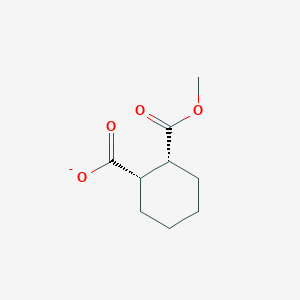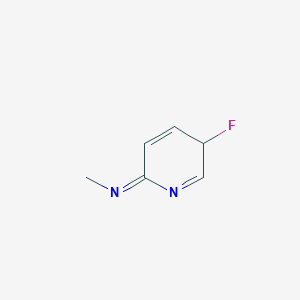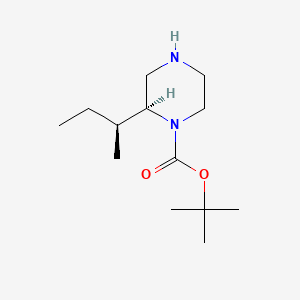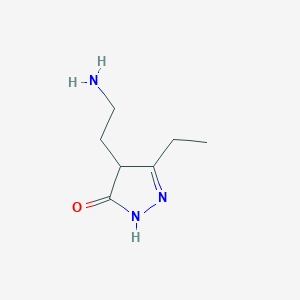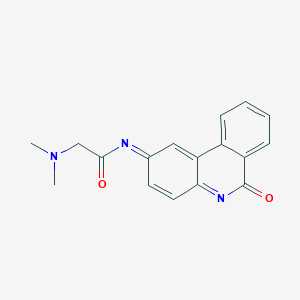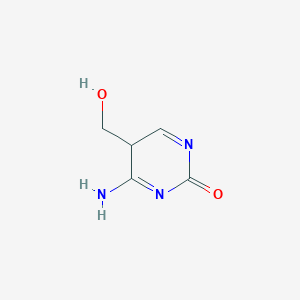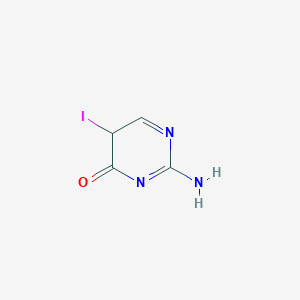
2-amino-5-iodo-5H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-iodo-5H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C4H4IN3O It is a derivative of pyrimidine, characterized by the presence of an amino group at the 2-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-iodo-5H-pyrimidin-4-one typically involves the iodination of 2-aminopyrimidine. One common method includes the reaction of 2-aminopyrimidine with iodine in the presence of an oxidizing agent such as periodic acid and a solvent like acetic acid. The reaction is carried out under reflux conditions at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-iodo-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide in methanol can be used to replace the iodine atom.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the iodine atom.
- Cyclization reactions produce fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-Amino-5-iodo-5H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the design of biologically active molecules, including antiviral and antitumor agents.
Medicine: Derivatives of this compound have shown potential as immunomodulators and anticancer agents.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-5-iodo-5H-pyrimidin-4-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compounds can modulate cellular processes like proliferation and apoptosis, making them potential therapeutic agents for cancer treatment .
Comparison with Similar Compounds
2-Aminopyrimidin-4-one: Lacks the iodine atom but shares the core pyrimidine structure.
5-Bromo-2-aminopyrimidin-4-one: Similar structure with a bromine atom instead of iodine.
Uniqueness: 2-Amino-5-iodo-5H-pyrimidin-4-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C4H4IN3O |
|---|---|
Molecular Weight |
237.00 g/mol |
IUPAC Name |
2-amino-5-iodo-5H-pyrimidin-4-one |
InChI |
InChI=1S/C4H4IN3O/c5-2-1-7-4(6)8-3(2)9/h1-2H,(H2,6,8,9) |
InChI Key |
TVDAAYQJZACNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC(=O)C1I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8aH-pyrido[2,3-b]pyrazin-6-one](/img/structure/B12356524.png)
![(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-8(18),9,12(17),13,15-pentaen-11-one](/img/structure/B12356544.png)
